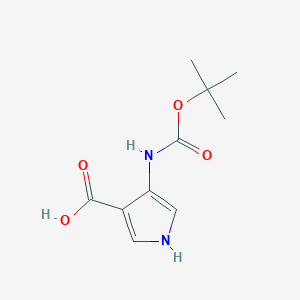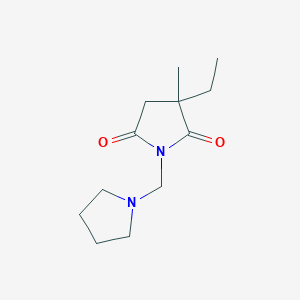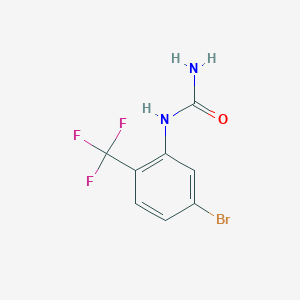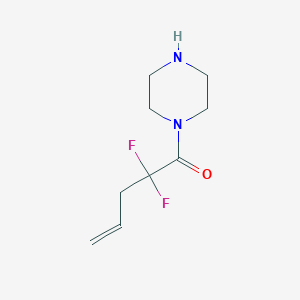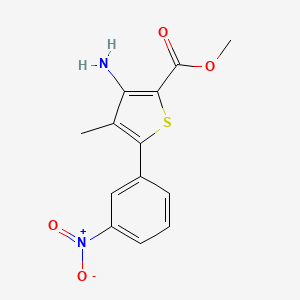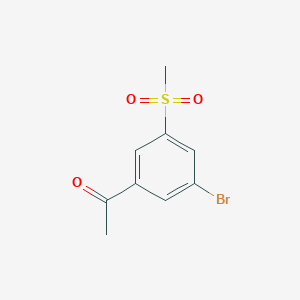
1-(3-bromo-5-methylsulfonylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-5-methylsulfonylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO3S It is characterized by the presence of a bromine atom, a methylsulfonyl group, and an ethanone moiety attached to a phenyl ring
准备方法
The synthesis of 1-(3-bromo-5-methylsulfonylphenyl)ethanone typically involves the bromination of a suitable precursor, followed by the introduction of the methylsulfonyl group. One common synthetic route includes the following steps:
Bromination: A precursor such as 3-methylsulfonylacetophenone is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: The brominated intermediate is then treated with a sulfonylating agent, such as methanesulfonyl chloride, under basic conditions to introduce the methylsulfonyl group.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, solvent selection, and purification techniques.
化学反应分析
1-(3-Bromo-5-methylsulfonylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(3-Bromo-5-methylsulfonylphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-bromo-5-methylsulfonylphenyl)ethanone involves its interaction with molecular targets through covalent bonding or non-covalent interactions. The bromine atom and the methylsulfonyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.
相似化合物的比较
1-(3-Bromo-5-methylsulfonylphenyl)ethanone can be compared with other similar compounds, such as:
1-(3-Bromophenyl)ethanone: Lacks the methylsulfonyl group, resulting in different reactivity and applications.
1-(3-Methylsulfonylphenyl)ethanone:
1-(3-Bromo-4-methylsulfonylphenyl)ethanone: Has a different position of the methylsulfonyl group, leading to variations in its properties.
The uniqueness of this compound lies in the specific combination of the bromine atom and the methylsulfonyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H9BrO3S |
|---|---|
分子量 |
277.14 g/mol |
IUPAC 名称 |
1-(3-bromo-5-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9BrO3S/c1-6(11)7-3-8(10)5-9(4-7)14(2,12)13/h3-5H,1-2H3 |
InChI 键 |
VFJPUGVKVZJMJW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


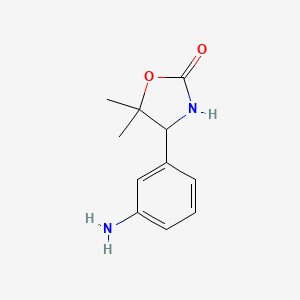
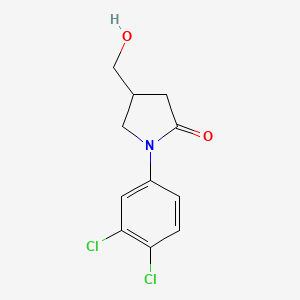


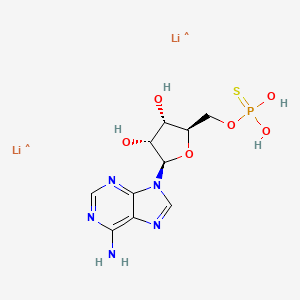
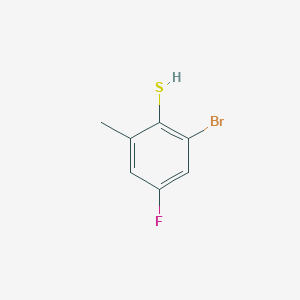
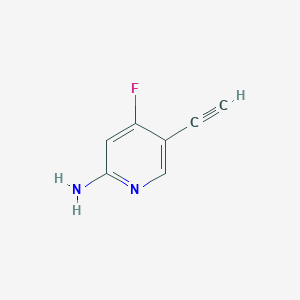
![5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B12855489.png)
